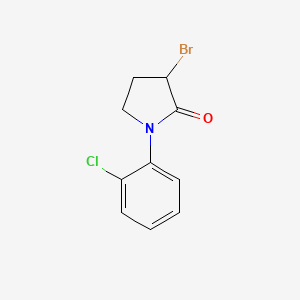

3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one

描述

3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one (CAS: 1021135-55-6) is a halogenated pyrrolidinone derivative characterized by a bromine atom at the 3-position of the pyrrolidin-2-one ring and a 2-chlorophenyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₉BrClNO, with a molecular weight of 274.54 g/mol.

属性

IUPAC Name |

3-bromo-1-(2-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-7-5-6-13(10(7)14)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTXVQZRVOLFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Synthesis via Acylation of 3-Bromopyrrolidine

The most straightforward and commonly employed preparation method involves the acylation of 3-bromopyrrolidine with 2-chlorobenzoyl chloride. This reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

$$

\text{3-Bromopyrrolidine} + \text{2-Chlorobenzoyl chloride} \xrightarrow[\text{Dichloromethane}]{\text{Triethylamine, low temp}} \text{3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one}

$$ -

- Solvent: Dichloromethane or other inert organic solvents

- Temperature: Low temperatures (0–5 °C) to control reactivity and minimize side reactions

- Base: Triethylamine or similar tertiary amines to scavenge HCl

- Reaction Time: Typically several hours under stirring

-

- The low temperature helps to maintain selectivity and reduce by-product formation.

- The use of anhydrous conditions is critical to prevent hydrolysis of the acid chloride.

- The product is isolated by standard workup procedures including aqueous washes and purification by recrystallization or chromatography.

-

- Large-scale syntheses may employ continuous flow reactors for better control and scalability.

- Automated systems ensure precise control of temperature, reagent addition, and mixing, resulting in consistent product quality.

Oxidative Ring Contraction of Piperidine Derivatives (Indirect Method)

A more recent and innovative method involves the oxidative ring contraction of N-substituted piperidines to form pyrrolidin-2-ones, which can be further functionalized to obtain the target compound.

-

- Starting from 1-(2-chlorophenyl)piperidine derivatives, a cascade reaction involving oxidation, decarboxylation, and ring contraction leads to the formation of pyrrolidin-2-one cores.

- Catalysts such as copper(II) acetate [Cu(OAc)₂], oxidants like Oxone (potassium peroxymonosulfate), and additives such as potassium iodide (KI) and molecular oxygen (O₂) are used to promote the reaction.

| Entry | Cu(II) Salt (equiv.) | Oxidant (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 4 | Cu(OAc)₂ (1) | Oxone (2) | Acetonitrile | 50 |

| 15 | Cu(OAc)₂ (2) | Oxone (2) | Acetonitrile | 53 |

| 16 | Cu(OAc)₂ (2) | Oxone (2) | Acetonitrile | 58 |

-

- The process involves initial formation of pyrrolidine-2-carbaldehyde intermediate.

- Subsequent oxidation and decarboxylation steps lead to the pyrrolidin-2-one framework.

- KI is proposed to be converted into I₂ in situ, which activates the C–N bond facilitating ring contraction.

- Molecular oxygen is essential for efficient oxidation.

-

- This method allows for selective synthesis of pyrrolidin-2-one derivatives with various substituents.

- It provides a sustainable approach by avoiding pre-functionalized starting materials.

Functional Group Transformations on this compound

Once synthesized, this compound can undergo further transformations, which are sometimes integrated into preparation sequences:

-

- Using oxidants such as potassium permanganate or chromium trioxide, the compound can be converted into corresponding N-oxides.

- Conditions typically involve acidic or basic media depending on the oxidant.

-

- Reduction with lithium aluminum hydride in anhydrous ether or tetrahydrofuran reduces the lactam ring to the corresponding pyrrolidine derivative.

-

- The bromine atom at position 3 can be substituted by nucleophiles (amines, thiols) in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, enabling the synthesis of diverse derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct Acylation | 3-Bromopyrrolidine + 2-Chlorobenzoyl chloride | Triethylamine, Dichloromethane, Low temp | High (not specified) | Straightforward, scalable |

| Oxidative Ring Contraction | 1-(2-Chlorophenyl)piperidine | Cu(OAc)₂, Oxone, KI, O₂, Acetonitrile | 50–58 | Novel, selective, sustainable |

| Oxidation (Post-synthesis) | This compound | KMnO₄, CrO₃, acidic/basic media | Variable | For N-oxide derivatives |

| Reduction (Post-synthesis) | This compound | LiAlH₄, anhydrous ether/THF | Variable | To pyrrolidine derivatives |

| Substitution (Post-synthesis) | This compound | Amines, thiols, DMF or DMSO | Variable | For derivative synthesis |

Research Findings and Mechanistic Insights

- The direct acylation method remains the most practical for industrial and laboratory synthesis due to simplicity and high yield.

- The oxidative ring contraction method, reported in recent literature, offers a versatile route to pyrrolidin-2-one derivatives, including halogenated variants, by transforming piperidine precursors under mild oxidative conditions.

- Reaction optimization studies indicate that the combination of Cu(OAc)₂, Oxone, KI, and O₂ in acetonitrile at 80 °C provides the best yields for pyrrolidin-2-one formation.

- Control experiments confirm the importance of molecular oxygen and the copper catalyst for efficient ring contraction.

- The bromine substituent in the final product serves as a reactive handle for further functionalization, expanding the compound's utility in medicinal chemistry and materials science.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural Modifications and Physicochemical Properties

The table below compares 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, emphasizing substituent variations and their impact on molecular properties:

Key Observations :

- Substituent Position : The position of the chlorine atom on the phenyl ring (e.g., 2- vs. 3-chlorophenyl) influences steric and electronic properties. For instance, the 3-chlorophenyl analog () is utilized in synthetic routes for thiourea derivatives, highlighting its reactivity .

- Electron-Donating vs.

- Fluorine and Trifluoromethyl Groups : Fluorinated analogs () exhibit increased lipophilicity and metabolic stability, making them attractive for pharmaceutical applications .

生物活性

3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈BrClN₁O

- Molecular Weight : Approximately 271.52 g/mol

- Structural Components : The compound consists of a pyrrolidinone ring with bromine and chlorine substituents on the phenyl group, which may enhance its biological activity through various mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can influence binding affinity and stability, potentially modulating various biological pathways.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating its effectiveness against Staphylococcus aureus and Escherichia coli:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Escherichia coli |

These findings suggest that the compound could be a lead for developing new antibacterial agents .

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models:

| Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Superior to standard treatments |

| MCF10A (Non-cancerous) | >20 | High selectivity index |

The compound showed a nearly 20-fold greater effect on cancer cells compared to non-cancerous cells, indicating its potential for targeted cancer therapy .

3. Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory and analgesic properties. In vivo studies indicated comparable ulcerogenic indices to established drugs like indomethacin, suggesting a favorable safety profile:

| Treatment | Ulcerogenic Index | Efficacy Comparison |

|---|---|---|

| This compound | Lower than indomethacin | Effective analgesic |

| Indomethacin | Higher | Standard analgesic |

These results demonstrate the compound's potential as an alternative analgesic with reduced gastrointestinal side effects .

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives similar to this compound:

- Antimicrobial Evaluation : A study assessed various pyrrolidine derivatives for their antibacterial properties, highlighting that compounds with similar structures exhibited MIC values significantly lower than traditional antibiotics .

- Anticancer Mechanism : Another investigation focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis, showing promising results in reducing lung metastasis in animal models .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or bromination of a pyrrolidinone precursor. For example, analogous compounds like 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one are synthesized via reaction of racemic brominated pyrrolidinone with thiourea in acetone under reflux, followed by crystallization . Key factors include solvent choice (e.g., acetone for solubility and reaction control), reaction time, and purification via recrystallization. Characterization via X-ray crystallography (using SHELX programs for structure refinement) is critical to confirm stereochemistry .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- NMR/IR : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and halogen positions (¹H/¹³C NMR chemical shifts for Br and Cl substituents).

- X-ray crystallography : Determine crystal packing and intermolecular interactions (e.g., halogen bonding) using SHELXL for refinement .

- DFT calculations : Predict electronic effects of the 2-chlorophenyl and bromine substituents on reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer :

- Comparative SAR Analysis : Compare substituent effects using structurally similar compounds (e.g., 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one vs. brominated analogs). For example, chlorine’s electron-withdrawing nature may enhance metabolic stability compared to bromine’s bulkier profile .

- Controlled Assays : Use isogenic cell lines or standardized enzyme inhibition protocols to isolate substituent-specific effects.

- Data Normalization : Account for lipophilicity (logP) differences using HPLC-measured partition coefficients .

Q. What strategies optimize the synthetic yield of this compound for large-scale applications?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or THF) to improve bromine substitution efficiency.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.

- Temperature Gradients : Use stepwise heating (e.g., 50°C → 80°C) to minimize side reactions like dehalogenation .

Q. How can researchers assess the ecological and toxicological risks of this compound?

- Methodological Answer :

- Tiered Testing : Start with in silico tools (e.g., EPA’s DSSTox) to predict bioaccumulation and toxicity.

- Aquatic Toxicity Assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute/chronic effects .

- Degradation Studies : Perform photolysis or hydrolysis experiments to assess environmental persistence .

Q. What experimental approaches elucidate the impact of halogen positioning (e.g., 2-chlorophenyl vs. 4-chlorophenyl) on reactivity?

- Methodological Answer :

- Electron Density Mapping : Use X-ray crystallography or electrostatic potential surfaces to compare electronic environments.

- Kinetic Studies : Measure reaction rates in nucleophilic substitutions (e.g., SNAr) with varying para/meta/ortho substituents.

- Thermodynamic Analysis : Calculate activation energies for key reactions (e.g., bromine displacement) using computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。